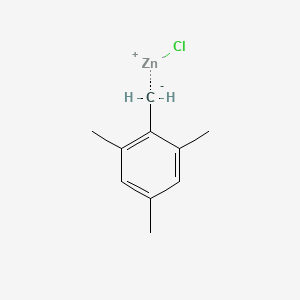

2,4,6-Trimethylbenzylzinc chloride

Description

Properties

IUPAC Name |

chlorozinc(1+);2-methanidyl-1,3,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13.ClH.Zn/c1-7-5-8(2)10(4)9(3)6-7;;/h5-6H,4H2,1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNMVNJKHIHKGU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[CH2-])C.Cl[Zn+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Reaction Pathways of 2,4,6 Trimethylbenzylzinc Chloride in Organic Synthesis

Carbon-Carbon Bond Formation Reactions

Cyclopropanation Reactions (Simmons-Smith Type Reactions)

The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes, typically employing a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgorganic-chemistry.org While organozinc halides are central to this transformation, the use of benzylic zinc chlorides like 2,4,6-trimethylbenzylzinc chloride for the direct transfer of a benzylidene group in a Simmons-Smith type reaction is not a standard or commonly reported procedure. The classic Simmons-Smith reaction involves the transfer of a methylene (B1212753) (CH₂) group. wikipedia.org Modifications to the Simmons-Smith reaction exist, but they generally focus on altering the methylene source or the zinc activation method rather than using a pre-formed benzylzinc reagent for this purpose. nih.govpurdue.edu

Reformatsky and Barbier-Type Reactions

The Reformatsky and Barbier reactions are classical methods for the formation of β-hydroxy esters and alcohols, respectively, by reacting a carbonyl compound with an α-halo ester or an alkyl halide in the presence of a metal, typically zinc. wikipedia.orgbyjus.comorganic-chemistry.orgbeilstein-journals.org These reactions proceed through the in situ formation of an organozinc reagent.

While this compound can be prepared in situ from 2,4,6-trimethylbenzyl chloride and zinc, its subsequent reaction with a carbonyl compound would be mechanistically analogous to a Barbier-type reaction. This provides a direct and often one-pot method for the synthesis of the corresponding alcohols. The Barbier protocol is particularly advantageous as it avoids the pre-formation and isolation of the potentially sensitive organozinc reagent. byjus.com

Other Synthetic Transformations Mediated by this compound

Beyond its utility in addition reactions, this compound is a valuable partner in transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between the 2,4,6-trimethylbenzyl moiety and various organic electrophiles.

Pioneering work by the Knochel group has demonstrated that benzylic zinc chlorides, including sterically hindered variants, undergo efficient Negishi-type cross-coupling reactions with aryl halides in the presence of a palladium or nickel catalyst. uni-muenchen.deresearchgate.netrsc.org These reactions provide a powerful tool for the synthesis of diarylmethanes, which are important structural motifs in many biologically active molecules and materials. The use of LiCl as an additive has been shown to be crucial for the efficient preparation of these functionalized benzylic zinc reagents. acs.org

Table 3: Cross-Coupling Reactions of Benzylic Zinc Chlorides

| Entry | Electrophile | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Iodobenzonitrile | Pd(dba)₂ / SPhos | 4-(2,4,6-Trimethylbenzyl)benzonitrile | High |

Data based on studies of related benzylic zinc chlorides.

Formation of Carbon-Heteroatom Bonds (e.g., C-O, C-S, C-N, C-P, C-Si)

The construction of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, enabling the preparation of a vast array of functional molecules. Organozinc reagents are valuable tools in this endeavor due to their functional group tolerance and moderate reactivity. However, specific documented examples of this compound participating in the formation of a wide range of such bonds are limited in readily available scientific literature. The significant steric hindrance imposed by the two ortho-methyl groups on the benzyl (B1604629) ring likely influences its reactivity towards various heteroatom electrophiles.

Despite the scarcity of specific examples for this particular reagent, the general reactivity of benzylic zinc halides provides a framework for potential applications.

C-N Bond Formation: The most documented application of benzylic zinc reagents in carbon-heteroatom bond formation is in the synthesis of α-branched amines via multicomponent Mannich-type reactions. beilstein-journals.orgbeilstein-journals.orgnih.gov In these reactions, the organozinc compound acts as a nucleophile, adding to an in-situ formed iminium ion generated from an aldehyde and an amine. While direct examples involving this compound are not explicitly detailed in the provided search results, the successful use of other primary benzylic zinc reagents suggests its potential in this transformation. beilstein-journals.orgbeilstein-journals.org The reaction would proceed through the addition of the 2,4,6-trimethylbenzyl moiety to the electrophilic carbon of the iminium ion, forming a new C-N bond and a C-C bond simultaneously.

C-O, C-S, C-P, and C-Si Bond Formation: Direct, specific examples of this compound being used to form C-O (ethers), C-S (thioethers), C-P (phosphines), or C-Si (silanes) bonds are not prevalent in the surveyed literature. The general synthesis of these types of compounds often involves the reaction of an organometallic reagent with a suitable electrophile containing the heteroatom. For instance, the synthesis of phosphines can be achieved by reacting organometallic compounds with halophosphines. researchgate.net However, the steric bulk of this compound might hinder its approach to the electrophilic heteroatom, potentially leading to lower yields or requiring specialized catalytic systems. Palladium-catalyzed coupling reactions are a common strategy for forming such bonds with less reactive organometallics, and it has been noted that 2,4,6-trimethylbenzyl chloride can participate in palladium-catalyzed coupling with organic halides in the presence of an activated zinc catalyst. biosynth.com This suggests that with the appropriate catalyst and electrophile, the formation of these carbon-heteroatom bonds could be feasible.

Oxidation Reactions

The oxidation of organozinc compounds to the corresponding alcohols is a synthetically useful transformation. This reaction is typically carried out by bubbling molecular oxygen through a solution of the organozinc reagent, followed by a reductive work-up. The mechanism is thought to proceed through the formation of a zinc peroxide intermediate.

While specific studies detailing the oxidation of this compound are not explicitly available in the provided search results, the general principles of organozinc oxidation can be applied. The expected product of the oxidation of this compound would be 2,4,6-trimethylbenzyl alcohol. The reaction would likely proceed with good efficiency, as the C-Zn bond is susceptible to insertion of oxygen. The steric hindrance of the mesityl group is not expected to significantly impede the approach of a small molecule like oxygen.

| Reactant | Product | Reagents | Notes |

| This compound | 2,4,6-Trimethylbenzyl alcohol | 1. O2, 2. H3O+ | This represents a predicted reaction based on the general reactivity of organozinc compounds. |

Multi-component Reactions and Sequential Transformations

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Organozinc reagents have proven to be effective nucleophiles in various MCRs. beilstein-journals.orgbeilstein-journals.orgnih.gov

The primary example of a multi-component reaction involving benzylic zinc reagents is the organometallic Mannich reaction for the synthesis of α-branched amines. beilstein-journals.orgbeilstein-journals.orgnih.gov This reaction involves the coupling of an aldehyde, an amine, and an organozinc reagent. The use of benzylic zinc reagents in this context is well-established. beilstein-journals.org

Although a specific study featuring this compound as the organozinc component was not found in the search results, its participation in such a reaction is highly plausible. The reaction would involve the formation of an iminium ion from an aldehyde and a secondary amine, which would then be attacked by the this compound to furnish a sterically hindered α-branched amine. The presence of LiCl has been shown to be essential for the efficiency of such couplings when using organozinc bromides prepared in THF. beilstein-journals.orgbeilstein-journals.orgnih.gov

A representative, though hypothetical, reaction is shown below:

| Aldehyde | Amine | Organozinc Reagent | Product |

| Benzaldehyde | Piperidine | This compound | 1-(Phenyl(2,4,6-trimethylphenyl)methyl)piperidine |

This reaction would lead to the formation of a complex amine structure in a single step, highlighting the synthetic utility of employing this compound in multi-component strategies. The steric bulk of the organozinc reagent would likely influence the stereochemical outcome of the reaction when chiral substrates or catalysts are employed.

Mechanistic Investigations and Structure Reactivity Relationships of 2,4,6 Trimethylbenzylzinc Chloride

Elucidation of Reaction Mechanisms in Key Transformations

The reactivity of 2,4,6-trimethylbenzylzinc chloride is a subject of significant mechanistic investigation, providing insights into the behavior of organozinc reagents in several fundamental organic transformations. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this and related compounds.

Role of Transition Metal Catalysts in Cross-Coupling Processes

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, and organozinc reagents like this compound are effective nucleophilic partners in these processes, particularly in Negishi-type couplings. tcichemicals.comustc.edu.cn The most commonly employed catalysts are complexes of palladium and nickel, which facilitate the reaction through a well-established catalytic cycle. tcichemicals.comustc.edu.cnrhhz.net

The generally accepted mechanism for these cross-coupling reactions involves three primary steps:

Oxidative Addition : A low-valent transition metal species, typically Pd(0) or Ni(0), undergoes oxidative addition to an organohalide or triflate (Ar-X), forming a high-valent metal-aryl intermediate (Ar-M(II)-X). rhhz.netnih.gov

Transmetalation : The organozinc reagent (R-ZnCl), in this case, this compound, transfers its organic group to the transition metal center. This step displaces the halide or triflate ligand to form a new intermediate where both organic partners are bound to the metal (Ar-M(II)-R). rhhz.netnih.gov The presence of an empty p-orbital on zinc facilitates this transfer. nih.gov Additives like lithium chloride can have a pronounced effect, accelerating the reaction. nih.govnih.gov

Reductive Elimination : The two organic groups on the metal complex couple and are eliminated from the coordination sphere, forming the new C-C bond (Ar-R) and regenerating the low-valent transition metal catalyst, which can then re-enter the catalytic cycle. rhhz.netnih.gov

The choice of catalyst and ligands is critical. For instance, nickel catalysts are often effective for coupling with less reactive aryl chlorides, while palladium catalysts are widely used for a broad range of substrates. ustc.edu.cnresearcher.life The development of specialized ligands, such as those based on phosphines or N-heterocyclic carbenes (NHCs), has been instrumental in improving the efficiency and substrate scope of these reactions, particularly for challenging substrates like aryl chlorides. nsf.govresearchgate.net

Table 1: Key Components in Transition Metal-Catalyzed Cross-Coupling with Organozinc Reagents

| Component | Role in Catalytic Cycle | Common Examples |

| Catalyst | Facilitates the reaction by cycling through oxidation states | Pd(PPh₃)₄, NiCl₂(dppp), Palladacycles tcichemicals.comustc.edu.cnresearchgate.net |

| Organozinc Reagent | Acts as the nucleophilic partner, transferring an organic group | Alkylzinc halides, Arylzinc halides nih.gov |

| Electrophile | Acts as the electrophilic partner | Aryl halides (Cl, Br, I), Aryl triflates rhhz.netnih.gov |

| Ligand | Stabilizes the metal center and modulates its reactivity | Triphenylphosphine, dppp, NHCs, Bipyridine nsf.govnih.gov |

| Additive | Can accelerate transmetalation or catalyst regeneration | Lithium chloride (LiCl), Potassium fluoride (B91410) (KF) nih.govnih.gov |

Mechanistic Pathways of Nucleophilic Additions to Carbonyl Compounds

This compound can act as a potent nucleophile, adding to the electrophilic carbon of a carbonyl group in aldehydes and ketones. masterorganicchemistry.comyoutube.com This reaction, a fundamental process in organic synthesis, proceeds via a nucleophilic addition mechanism. masterorganicchemistry.comyoutube.com

The key mechanistic steps are:

Nucleophilic Attack : The carbon atom of the C-Zn bond in this compound is electron-rich and attacks the partially positive carbonyl carbon. youtube.com This attack breaks the C=O pi bond, pushing the electrons onto the electronegative oxygen atom. masterorganicchemistry.comyoutube.com

Formation of a Tetrahedral Intermediate : The hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.com This results in the formation of a tetrahedral alkoxide intermediate, where the oxygen bears a negative charge and is coordinated to the zinc cation (ZnCl⁺). youtube.com

Protonation/Workup : In a subsequent workup step, typically involving the addition of an aqueous acid, the zinc alkoxide is protonated to yield the final alcohol product. youtube.comyoutube.com

The reaction is often irreversible, especially when using highly reactive organometallic reagents like organozincs. masterorganicchemistry.com Theoretical studies on related systems, such as the addition of other nucleophiles to carbonyls, support the formation of a tetrahedral intermediate as a central feature of this pathway, although concerted or SN2-like mechanisms can also be considered in specific cases, particularly with acyl chlorides. nih.gov

Hypothesized Carbenoid Intermediates in Cyclopropanation

Organozinc compounds are central to the Simmons-Smith reaction and related cyclopropanation methodologies. While the classic Simmons-Smith reagent is iodomethylzinc iodide (ICH₂ZnI), functionally similar species, known as zinc carbenoids, can be generated and are hypothesized to be key intermediates in these transformations. ucl.ac.ukucl.ac.uk For a reagent like this compound, its direct involvement in forming a cyclopropanating agent is less common than its use in cross-coupling or addition reactions. However, the broader chemistry of organozinc reagents provides a basis for hypothesizing related intermediates.

A zinc carbenoid is a species with a carbon-zinc bond and a leaving group on the same carbon, which behaves like a carbene but is stabilized by the metal. In cyclopropanation, the hypothesized mechanism involves:

Formation of the Carbenoid : A precursor, often involving a dihaloalkane and a zinc source (like diethylzinc), generates the reactive carbenoid. ucl.ac.uk

Complexation with an Alkene : The zinc atom of the carbenoid coordinates to the pi system of an alkene.

Intramolecular Nucleophilic Attack : The carbenoid carbon then attacks the double bond in a concerted [2+1] cycloaddition, transferring the methylene (B1212753) group and forming the cyclopropane (B1198618) ring. ucl.ac.uk

Research has focused on developing highly reactive zinc phenoxide carbenoids, such as those derived from 2,4,6-trichlorophenol, which show high efficiency in the cyclopropanation of various alkenes. ucl.ac.uk The electrophilicity of the zinc carbenoid is a key factor in its reactivity. ucl.ac.uk While not a direct transformation of this compound itself, this chemistry highlights the versatility of organozinc compounds in mediating carbene-transfer reactions. organic-chemistry.org

Kinetics of Benzylzinc Reactions and Decomposition Pathways

The kinetics of reactions involving benzylzinc reagents are influenced by several factors, including the solvent, temperature, and the presence of additives. The rate of cross-coupling reactions, for example, can be significantly accelerated by the choice of ligand and the addition of salts like LiCl, which may facilitate the breakup of organozinc aggregates and promote faster transmetalation. nih.govnih.gov

Decomposition of organozinc reagents can occur through various pathways. For benzylzinc compounds, potential decomposition routes include:

Thermal Decomposition : At elevated temperatures, homolytic cleavage of the C-Zn bond can occur, leading to radical species.

Reaction with Electrophiles : Benzylzinc reagents are sensitive to atmospheric oxygen and moisture. Reaction with water leads to protonolysis, yielding mesitylene (B46885) and zinc hydroxychloride.

Rearrangement : While less common for simple benzylzincs, isomerization or rearrangement can occur under certain conditions, particularly with more complex alkylzinc reagents during cross-coupling reactions. nih.gov

The steric bulk provided by the two ortho-methyl groups in the 2,4,6-trimethylbenzyl (mesityl) group likely enhances the thermal stability of this compound compared to unsubstituted benzylzinc chloride by sterically hindering intermolecular decomposition pathways.

Table 2: Factors Influencing Benzylzinc Reaction Kinetics and Stability

| Factor | Influence on Kinetics | Influence on Stability/Decomposition |

| Temperature | Reaction rates generally increase with temperature. | Higher temperatures can lead to thermal decomposition. |

| Solvent | Coordinating solvents (e.g., THF, DMF) can stabilize the reagent but may affect reactivity. | Can influence aggregation state and reaction with trace impurities. |

| Ligands (in catalysis) | Can dramatically accelerate catalytic steps like oxidative addition and reductive elimination. ustc.edu.cn | N/A |

| Additives (e.g., LiCl) | Can accelerate transmetalation by breaking up zincate aggregates. nih.gov | Can form more stable "ate" complexes. |

| Steric Hindrance | Bulky groups (e.g., mesityl) can slow down reaction rates. | Steric bulk can inhibit decomposition pathways, increasing stability. |

Structural Aspects and Bonding Characteristics of Benzylzinc Reagents

The structure and bonding of organozinc compounds are fundamental to their reactivity, dictating their nucleophilicity and behavior in solution.

Coordination Geometry and Electronic Configuration of Zinc in Organozinc Compounds

The zinc atom in organozinc compounds like this compound has a filled d-shell (d¹⁰) electronic configuration. The bonding is dominated by its interactions through its valence s and p orbitals.

Bonding : The carbon-zinc (C-Zn) bond is highly polarized, with significant covalent character. The carbon atom is nucleophilic due to the higher electropositivity of zinc. This polarization is the source of the reagent's reactivity as a carbanion equivalent.

Coordination Geometry : In the solid state and in non-coordinating solvents, organozinc halides like RZnX often exist as dimers or higher-order aggregates, where the halide atoms bridge two or more zinc centers. In these structures, the zinc atom can achieve a higher coordination number, often adopting a distorted tetrahedral geometry. In coordinating solvents like THF, solvent molecules can coordinate to the electron-deficient zinc center, typically leading to monomeric species where the zinc atom is three- or four-coordinate, again often resulting in a tetrahedral geometry. ucl.ac.uk The simplest, un-solvated monomeric form would feature a two-coordinate, sp-hybridized zinc center with a linear C-Zn-Cl arrangement, but this is rarely observed in the condensed phase.

Table 3: Structural Properties of Zinc in Organozinc Reagents

| Property | Description |

| Electronic Configuration | [Ar] 3d¹⁰ 4s² (elemental); d¹⁰ in compounds |

| Primary Bonding Orbitals | 4s and 4p |

| C-Zn Bond Character | Polar covalent |

| Common Coordination Numbers | 2, 3, 4 |

| Typical Geometries | Linear (2-coordinate), Trigonal Planar (3-coordinate), Tetrahedral (4-coordinate) masterorganicchemistry.comucl.ac.uk |

| Behavior in Solution | Forms aggregates or coordinates with solvent molecules (e.g., THF) |

Influence of Steric and Electronic Factors on Molecular Structure (e.g., the 2,4,6-trimethyl substitution)

The molecular structure of organozinc halides is significantly influenced by both steric and electronic factors originating from the organic substituent. In the case of this compound, the mesityl group (2,4,6-trimethylphenyl) imposes considerable steric hindrance that dictates the geometry around the benzylic carbon and its bond to the zinc atom.

The presence of two methyl groups in the ortho positions of the benzene (B151609) ring forces the chloromethyl group (CH2Cl) in the precursor, 2,4,6-trimethylbenzyl chloride, to adopt an orientation where the C-Cl bond is nearly perpendicular to the plane of the ring. mdpi.com This steric pressure is expected to persist in the organozinc derivative, influencing the orientation of the zinc chloride moiety. This conformation minimizes steric clash between the substituent and the ortho-methyl groups. X-ray diffraction analysis of 2,4,6-trimethylbenzyl chloride reveals that it has two independent molecules in the asymmetric unit, with C-Cl bond lengths of 1.83 Å, which is noted to be slightly longer than in comparable benzyl (B1604629) chloride structures. mdpi.com This elongation may be attributed to the steric crowding from the flanking methyl groups.

Electronically, the three methyl groups on the aromatic ring are electron-donating. This inductive effect increases the electron density on the benzene ring, which can influence the polarity of the carbon-zinc bond. The carbon-zinc bond is generally polarized toward the carbon due to the difference in electronegativity between carbon (2.55) and zinc (1.65). chemeurope.com The electron-donating nature of the mesityl group can further modulate this property, potentially affecting the nucleophilicity and reactivity of the organozinc reagent.

Bridging Alkyl/Aryl Groups and Aggregate Formation in Organozinc Halides

Organozinc halides (RZnX) rarely exist as simple monomers in solution. chemeurope.com Much like Grignard reagents, they tend to form aggregates through halogen bridges. chemeurope.comresearchgate.net This aggregation behavior is a key feature of their solution-state structure. Diorganozinc compounds (R2Zn) are typically monomeric, but the presence of a halide atom in organozinc halides facilitates the formation of dimeric or higher-order structures. chemeurope.com

These aggregates are held together by bridging halide atoms, where the halogen shares its lone pairs of electrons with two zinc centers. This leads to the formation of species such as [RZnX]2, which exist in equilibrium with other forms in solution, governed by the Schlenk equilibrium. chemeurope.comwikipedia.org The nature and extent of aggregation are heavily dependent on several factors:

The Solvent: Coordinating solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) can coordinate to the zinc center, breaking up larger aggregates and forming solvated monomers or dimers. researchgate.netresearchgate.net

Additives: The presence of inorganic salts, particularly lithium chloride (LiCl), can have a profound impact on the structure of the organozinc species in solution. uni-muenchen.denih.gov LiCl can break down zinc halide aggregates and form mixed zincate species (e.g., RZnX·LiCl), which often exhibit enhanced solubility and reactivity. uni-muenchen.denih.govnih.gov

The Organic Group (R): The steric bulk of the alkyl or aryl group can influence the stability and geometry of the resulting aggregates.

Diffusional NMR measurements have confirmed that organozinc species can undergo considerable aggregation. researchgate.net Understanding this behavior is crucial as the reactivity of the organozinc reagent can be dependent on its aggregation state; monomeric species are often more reactive than aggregated ones.

Spectroscopic and Computational Studies

Spectroscopic Characterization (e.g., NMR, X-ray Crystallography) for Structural Elucidation

The definitive structural elucidation of organometallic compounds relies on a combination of spectroscopic techniques, with X-ray crystallography providing unparalleled detail in the solid state and NMR spectroscopy offering insights into solution-state structures.

For the precursor, 2,4,6-trimethylbenzyl chloride, single-crystal X-ray diffraction has been successfully performed. mdpi.comresearchgate.net The analysis revealed a solid-state structure with two crystallographically independent molecules per asymmetric unit, confirming the molecular connectivity and providing precise geometric parameters. mdpi.com A key finding was the orientation of the CH2Cl group nearly perpendicular to the benzene ring due to steric hindrance from the ortho-methyl groups. mdpi.com The compound has also been characterized by 1H and 13C NMR, infrared spectroscopy, and mass spectrometry. mdpi.comresearchgate.net

Table 1: Selected Crystallographic Data for 2,4,6-Trimethylbenzyl Chloride

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | mdpi.com |

| Space Group | Pca2₁ | mdpi.com |

| Molecules per Asymmetric Unit | 2 | mdpi.comresearchgate.net |

| C-Cl Bond Length (Molecule 1) | 1.83 Å | mdpi.com |

| C-Cl Bond Length (Molecule 2) | 1.83 Å | mdpi.com |

NMR spectroscopy, including techniques like diffusional NMR, provides crucial information about the aggregation state of organozinc reagents in solution and the dynamic equilibria present. researchgate.net

Computational Modeling of Organozinc Structures and Reaction Pathways

In conjunction with experimental data, computational modeling has become an indispensable tool for understanding the structure and reactivity of organozinc reagents. researchgate.net Density Functional Theory (DFT) calculations are frequently employed to model the structures of organozinc species, including monomers, dimers, and higher aggregates, as well as their complexes with solvent molecules and salt additives. researchgate.net

These computational studies can:

Predict Geometries: Model the three-dimensional structures of organozinc reagents and zincate complexes, providing data on bond lengths and angles that can be compared with experimental results from X-ray crystallography or XAS. researchgate.net

Elucidate Reaction Mechanisms: Map out the potential energy surfaces for reactions involving organozinc reagents, such as Negishi cross-coupling or conjugate additions. researchgate.net This helps in identifying transition states and rate-limiting steps. For example, computational studies have been used to investigate the role of the solvent and LiCl in the uncatalyzed conjugate addition of organozinc halides to enones. researchgate.net

Explain Reactivity and Selectivity: By modeling different reaction pathways and intermediates, computational chemistry helps to rationalize the observed reactivity and selectivity, linking it to the specific structure of the organozinc reagent in solution. researchgate.net The influence of solvents and additives on the structure and, consequently, the reactivity of organozinc reagents is a key area where modeling provides molecular-level understanding. researchgate.net

Structure-Kinetic Relationship Studies of Organozinc Reagents

The relationship between the structure of an organozinc reagent and its kinetic behavior in chemical reactions is a subject of significant research. Studies have demonstrated a clear correlation between the structural parameters of the organozinc compound and its reaction rate, particularly in palladium-catalyzed Negishi cross-coupling reactions. rsc.orgrsc.org

A key finding is that the rate of transmetalation, often the rate-determining step, is highly dependent on the nature of the Zn-C bond. rsc.orgresearchgate.net In situ infrared and X-ray absorption spectroscopy studies have revealed that a longer Zn-C bond distance corresponds to a higher reaction rate. rsc.orgrsc.org This is because a longer bond is typically more polarized and weaker, facilitating the transfer of the organic group from zinc to the palladium catalyst.

The halide atom in RZnX plays a crucial role in modulating this bond length. rsc.orgresearchgate.net The Zn-C bond distance increases as the halide is changed from chloride to bromide to iodide. rsc.org Consequently, phenylzinc iodide exhibits the highest reaction rate in Negishi coupling compared to phenylzinc bromide and phenylzinc chloride. rsc.orgrsc.org

Table 2: Relationship Between Halide, Zn-C Bond Length, and Reaction Rate for Phenylzinc Reagents

| Phenylzinc Reagent | Relative Zn-C Bond Length | Relative Reaction Rate | Reference |

| PhZnCl | Shortest | Slowest | rsc.org |

| PhZnBr | Intermediate | Intermediate | rsc.org |

| PhZnI | Longest | Highest | rsc.orgrsc.org |

This structure-kinetic relationship underscores the importance of the choice of zinc salt used in the preparation of the organozinc reagent. rsc.org The ability to tune the reactivity of these reagents by modifying their structure (e.g., by changing the halide) is a powerful tool in synthetic organic chemistry.

Applications in Asymmetric Synthesis and Catalysis Utilizing 2,4,6 Trimethylbenzylzinc Chloride

Enantioselective Carbon-Carbon Bond Formation

General studies on organozinc reagents demonstrate their utility in forming carbon-carbon bonds. Catalytic asymmetric additions of organozinc compounds to carbonyls are a well-established method for producing chiral alcohols. mdpi.comgoogle.com These reactions typically require a chiral catalyst to induce enantioselectivity. However, specific examples and detailed research findings concerning the use of 2,4,6-trimethylbenzylzinc chloride for these transformations are not present in the reviewed literature.

Asymmetric Additions to Aldehydes and Ketones

There is no available research data or specific examples of this compound being used as a nucleophile in the asymmetric addition to aldehydes and ketones. While the catalytic enantioselective addition of various organozinc reagents to aldehydes and ketones is a widely studied field, with many effective chiral ligands and catalyst systems developed, chemicalbook.comgoogle.comrsc.org no studies have specifically reported on the reactivity, selectivity, or enantiomeric excesses achieved with the this compound reagent.

Enantiospecific Transformations and Total Spontaneous Resolution in Organozinc Chemistry

Enantiospecific transformations and the phenomenon of total spontaneous resolution are known in organozinc chemistry. For instance, studies have explored the possibility of achieving total spontaneous resolution with certain sec-butylzinc complexes, which would provide a direct route to optically pure organometallic reagents without chiral ligands. patsnap.com Nevertheless, there are no documented instances or studies of enantiospecific transformations or spontaneous resolution involving this compound.

Role in the Synthesis of Chiral Intermediates and Functionalized Organic Molecules

The synthesis of chiral intermediates is a critical step in the production of many pharmaceuticals and fine chemicals. Organozinc reagents, due to their functional group tolerance, are valuable tools in this context. guidechem.comnih.gov They can be employed to construct complex molecules with defined stereochemistry. Despite this general utility of the compound class, there is no specific information available that describes the role or application of this compound in the synthesis of any particular chiral intermediates or functionalized organic molecules.

Development of Novel Catalytic Systems Employing this compound

The development of new catalytic systems is an ongoing effort in chemical research to improve reaction efficiency, selectivity, and scope. While new catalysts and precatalysts are continually being reported for various cross-coupling and addition reactions, semanticscholar.org there are no reports in the scientific literature detailing the development or use of novel catalytic systems that specifically employ this compound as a reagent or a component of the catalyst itself.

Future Directions and Emerging Research Avenues in 2,4,6 Trimethylbenzylzinc Chloride Chemistry

Expanding the Scope of Functional Group Compatibility and Reaction Versatility

A significant advantage of organozinc reagents is their remarkable tolerance for a wide array of functional groups, a feature that distinguishes them from more reactive organometallic counterparts like Grignard or organolithium reagents. chem-station.com This compatibility is particularly crucial in the late-stage functionalization of complex molecules, where sensitive moieties must remain intact. The Negishi cross-coupling, a cornerstone reaction for organozinc compounds, is well-regarded for its high functional group tolerance. chem-station.comnih.govwikipedia.org

Future research on 2,4,6-trimethylbenzylzinc chloride will likely focus on pushing the boundaries of this compatibility. While the reagent is expected to be compatible with esters, amides, nitriles, and various heterocycles, its tolerance towards more sensitive groups such as ketones and aldehydes could be further optimized. researchgate.netnih.gov The development of novel palladium or nickel catalyst systems with tailored ligands could enable milder reaction conditions, thereby preserving these sensitive functionalities. organic-chemistry.org Furthermore, the inherent stability of the C-Zn bond allows for reactions that are otherwise challenging, such as couplings involving sp³, sp², and sp hybridized carbon atoms. wikipedia.org Research into the versatility of this compound could explore its application in a wider range of C-C bond-forming reactions beyond traditional cross-coupling, including conjugate additions and carbometallation reactions. nih.gov

| Functional Group Class | Examples | General Compatibility | Future Research Focus |

|---|---|---|---|

| Esters & Amides | -COOR, -CONR₂ | High | Optimization for sterically demanding substrates. |

| Nitriles | -CN | High | Use in tandem reaction sequences. |

| Halides | -F, -Cl, -Br, -I | High (as electrophile) | Chemoselective coupling in polyhalogenated systems. |

| Ethers & Thioethers | -OR, -SR | High | Incorporation into complex natural product synthesis. |

| Ketones & Aldehydes | -COR, -CHO | Moderate | Development of chemoselective catalysts to prevent side reactions. researchgate.net |

| Acidic Protons | -OH, -NH₂, -COOH | Low | Exploration of protective group strategies or base-free protocols. |

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional methods for preparing organometallic reagents can involve stoichiometric metal reductants and volatile organic solvents, raising environmental and safety concerns. A key direction for the future is the development of sustainable synthetic methods for this compound.

Continuous flow chemistry offers a promising alternative to batch processing for the synthesis of organozinc halides. researchgate.net This technology allows for safer handling of potentially pyrophoric reagents by minimizing the reaction volume at any given time. It also enables precise control over reaction parameters such as temperature and residence time, often leading to higher yields and purity. acs.org Adapting flow synthesis for 2,4,6-trimethylbenzyl chloride would involve passing a solution of 2,4,6-trimethylbenzyl chloride through a packed-bed reactor containing activated zinc metal. springernature.com This on-demand synthesis approach avoids the need to store large quantities of the reactive organozinc reagent. researchgate.net

Advanced Mechanistic Understanding through In Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. The formation and reaction of organozinc reagents involve complex heterogeneous and homogeneous steps, including oxidative addition at the zinc surface and subsequent solution-phase equilibria. Future research will increasingly rely on advanced in situ spectroscopic techniques to probe these transient species and reaction pathways in real time.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable data on the structure of intermediates, the kinetics of their formation, and the influence of solvents and additives. mdpi.com For instance, monitoring the C-Zn stretching frequency via IR or Raman spectroscopy could provide direct evidence for the formation of this compound and its coordination state in solution. The mechanistic investigation into the formation of nickel nanocrystallites, which involves monitoring chemical bond changes during pyrolysis, serves as a model for how these techniques can be applied to study the formation of organometallic compounds. mdpi.com These experimental approaches, when combined with kinetic studies, will allow for the elucidation of the precise roles of catalysts, ligands, and solvent effects, leading to more rational reaction design.

Exploration of New Catalytic Applications and Multicomponent Reactions

While the Negishi coupling is a primary application, the unique reactivity of this compound makes it a candidate for a variety of other catalytic transformations. Its sterically hindered nature could be exploited to control stereoselectivity in asymmetric synthesis.

A particularly promising area is the use of this reagent in multicomponent reactions (MCRs). researchgate.net MCRs are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. um.edu.mt The development of novel MCRs that incorporate this compound would provide rapid access to diverse molecular scaffolds. nih.gov For example, a catalytic system could be designed to facilitate the sequential addition of the organozinc reagent, an electrophile, and a third component to a π-system, generating significant molecular complexity in one pot. nih.gov The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for building diverse libraries of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. nih.gov

Computational Chemistry in Predicting Reactivity and Selectivity for this compound Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems. researchgate.net For this compound, computational modeling can provide profound insights into its structure, stability, and reaction mechanisms at the molecular level.

DFT calculations can be used to model the transition states of key reaction steps, such as transmetalation and reductive elimination in cross-coupling cycles, allowing for the prediction of reaction barriers and rates. researchgate.net This can help rationalize experimental observations, such as the effect of ligand sterics or electronics on catalyst performance. Furthermore, computational studies can predict the selectivity of reactions involving this compound, guiding the choice of substrates and reaction conditions to favor a desired product. By modeling the interaction of the organozinc reagent with different catalysts and substrates, researchers can screen potential reaction pathways in silico before undertaking extensive experimental work, accelerating the discovery and optimization of new transformations.

Q & A

Basic: What are the recommended synthesis protocols for 2,4,6-trimethylbenzylzinc chloride, and how can reaction efficiency be optimized?

Answer:

Synthesis typically involves transmetallation of 2,4,6-trimethylbenzylmagnesium bromide with ZnCl₂ in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C to 0°C) . Key optimization parameters include:

- Catalyst selection : FeCl₃ or Pd-based catalysts improve yield in related arylzinc systems .

- Solvent purity : THF must be rigorously dried (e.g., over Na/benzophenone) to prevent hydrolysis .

- Stoichiometry : A 1:1 molar ratio of Grignard reagent to ZnCl₂ minimizes byproducts .

Advanced: How do steric effects from the 2,4,6-trimethylphenyl group influence the reactivity of benzylzinc chloride in cross-coupling reactions?

Answer:

The mesityl group imposes steric hindrance, reducing nucleophilicity but enhancing selectivity in Negishi couplings. Computational studies (DFT) suggest that bulky substituents lower activation energy for transmetallation but increase barriers for undesired β-hydride elimination . Experimental data show higher yields in aryl-aryl couplings (e.g., with Pd(PPh₃)₄) compared to alkyl electrophiles .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and flame-resistant lab coats due to pyrophoric risks .

- Ventilation : Perform reactions in a glovebox or under inert gas (N₂/Ar) to prevent moisture/oxygen exposure .

- Spill management : Quench spills with dry sand or vermiculite; avoid water to prevent violent reactions .

Advanced: How can contradictions in reported crystallographic data for organozinc compounds be resolved?

Answer:

Discrepancies in crystal structures (e.g., bond lengths, angles) often arise from:

- Measurement conditions : Low-temperature (100 K) X-ray diffraction reduces thermal motion artifacts .

- Data refinement : Use SHELXTL or Olex2 with anisotropic displacement parameters for heavy atoms .

Example: A study resolved a 0.05 Å variance in Zn–C bond lengths by re-refining data with high-resolution synchrotron sources .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR in deuterated THF identifies residual ligands (e.g., Mg or THF adducts) .

- Titration : Iodometric titration quantifies active zinc content .

- Elemental analysis : Combustion analysis for C/H/Cl confirms stoichiometry .

Advanced: What mechanistic insights explain the compound’s stability under varying thermal conditions?

Answer:

Thermogravimetric analysis (TGA) shows decomposition onset at 120°C, attributed to Zn–C bond cleavage. Kinetic studies (Eyring plots) reveal an activation energy (ΔH‡) of 85 kJ/mol in THF . Stabilization strategies include:

- Additives : Chelating ligands (e.g., TMEDA) extend shelf life by preventing aggregation .

- Storage : −20°C in sealed ampoules under argon minimizes degradation .

Basic: How should researchers troubleshoot low yields in reactions involving this reagent?

Answer:

Common issues and solutions:

- Moisture contamination : Use molecular sieves (3Å) in solvent storage .

- Incomplete transmetallation : Monitor reaction progress via aliquot quenching and GC-MS .

- Side reactions : Add Cul to suppress Wurtz-type coupling .

Advanced: How does the compound’s electronic structure affect its performance in asymmetric catalysis?

Answer:

DFT calculations indicate the electron-rich mesityl group increases electron density at zinc, enhancing oxidative addition to Pd(0) centers. This property is exploited in enantioselective Suzuki-Miyaura couplings, achieving up to 92% ee with chiral phosphine ligands . Experimental validation via Hammett plots correlates σ⁺ values with reaction rates .

Basic: What are the best practices for long-term storage?

Answer:

- Temperature : Store at −20°C in flame-sealed glass ampoules .

- Solvent compatibility : Maintain in THF or Et₂O; avoid DMSO due to ligand displacement .

- Stability tests : Perform monthly NMR checks for precipitate formation (indicative of decomposition) .

Advanced: Can computational methods predict novel applications in C–H functionalization?

Answer:

Yes. Machine learning models trained on >500 organozinc reactions identify this compound as a candidate for directed ortho-metalation in heteroarenes. MD simulations suggest its bulky group prevents undesired σ-complex rearrangement, enabling selective C–H activation in pyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.